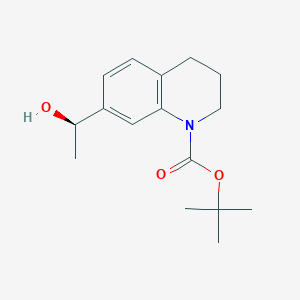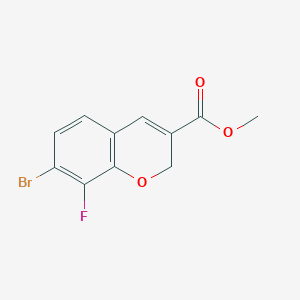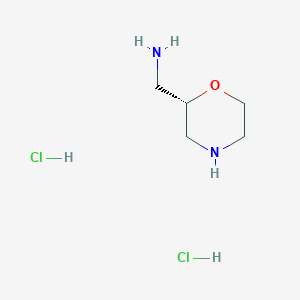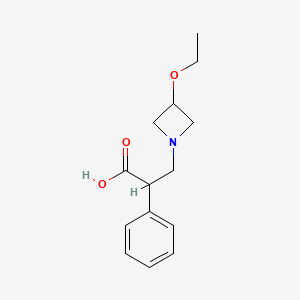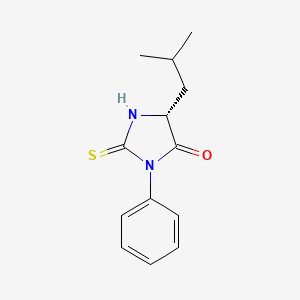
(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes an isobutyl group, a phenyl group, and a thioxoimidazolidinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of isobutylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired thioxoimidazolidinone compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolidinones.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学研究应用
®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, modulating their activity. The isobutyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
(S)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one: The enantiomer of the compound with similar properties but different stereochemistry.
5-Isobutyl-3-phenyl-2-oxoimidazolidin-4-one: A structurally similar compound with an oxo group instead of a thioxo group.
3-Phenyl-2-thioxoimidazolidin-4-one: Lacks the isobutyl group but retains the thioxoimidazolidinone core.
Uniqueness: ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific stereochemistry and the presence of both isobutyl and phenyl groups, which contribute to its distinct chemical and biological properties.
This article provides a comprehensive overview of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H16N2OS |
|---|---|
分子量 |
248.35 g/mol |
IUPAC 名称 |
(5R)-5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1 |
InChI 键 |
FMVWVPAXPVSWER-LLVKDONJSA-N |
手性 SMILES |
CC(C)C[C@@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
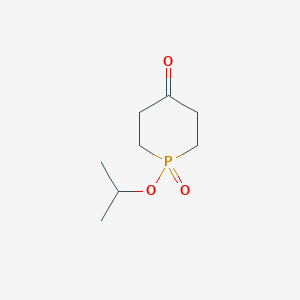
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)

